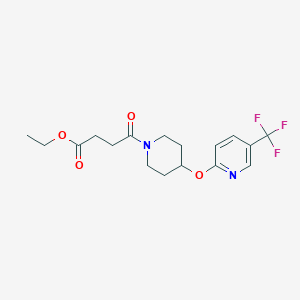

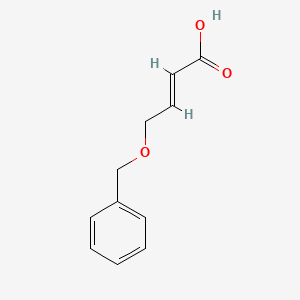

4-(Benzyloxy)but-2-enoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 4-(Benzyloxy)but-2-enoic acid can be achieved through various methods. One such method involves the catalytic protodeboronation of pinacol boronic esters . Another method involves the microwave-assisted aldol-condensation between methyl ketone derivatives and glyoxylic acid .Molecular Structure Analysis

The molecular structure of 4-(Benzyloxy)but-2-enoic acid consists of 11 carbon atoms, 12 hydrogen atoms, and 3 oxygen atoms . The exact structure can be determined using various spectroscopic techniques .Chemical Reactions Analysis

4-(Benzyloxy)but-2-enoic acid can undergo various chemical reactions. For instance, it can undergo catalytic protodeboronation, a process that involves the removal of a boron atom from a boronic ester . It can also participate in formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(Benzyloxy)but-2-enoic acid can be determined using various analytical techniques. For instance, its molecular weight is 192.21 . More detailed properties like melting point, boiling point, and density can be determined using specific laboratory techniques .Aplicaciones Científicas De Investigación

1. Luminescent Properties in Coordination Compounds

4-(Benzyloxy)but-2-enoic acid derivatives have been employed as ligands in the synthesis of lanthanide coordination compounds. These compounds, such as Tb(3+) and Eu(3+) complexes, demonstrate significant insights into the influence of electron-donating and electron-withdrawing groups on photophysical properties. The incorporation of electron-releasing substituents on these derivatives enhances photoluminescence in Tb(3+) complexes, while electron-withdrawing groups decrease luminescence efficiency due to energy dissipation through various transitions (Sivakumar et al., 2010).

2. Role in Synthesis of Heterocyclic Compounds

4-(Benzyloxy)but-2-enoic acid and its derivatives play a crucial role in the synthesis of heterocyclic compounds. For instance, hydrazones derived from substituted benzophenones and fluorenone reacted with these derivatives to yield 2-(2-ylidenehydrazino) derivatives. These derivatives are pivotal as initial compounds in the synthesis of 3-hydrazono-3H-furan-2-ones (Komarova et al., 2011).

3. Studies on Energetics of Substituted Benzoic Acids

Research into the energetics of linear 4-n-alkoxybenzoic acids, which include derivatives of 4-(Benzyloxy)but-2-enoic acid, focuses on understanding the enthalpic effects of introducing an alkoxy chain into the benzoic acid ring. This involves measuring standard molar enthalpies of formation and studying their structural contributions to the energetics of the substituted benzoic acids (Silva et al., 2010).

4. Application in Metal Ion Coordination

4-(Benzyloxy)but-2-enoic acid derivatives have been studied in the context of metal ion coordination at the air-water interface and in Langmuir-Blodgett films. These studies investigate how these derivatives interact with various metal ions, such as Al(3+) and Eu(3+), impacting the properties of the coordination compounds formed (Yang et al., 2011).

5. Synthesis of Biologically Active Compounds

Derivatives of 4-(Benzyloxy)but-2-enoic acid are acknowledged as valuable building blocks in the synthesis of biologically active compounds. An efficient protocol combining microwave assistance and ytterbium triflate catalysts has been developed for the synthesis of these compounds, starting from various (hetero)aromatic ketones (Tolstoluzhsky et al., 2008).

6. Coordination Polymers and Photophysical Properties

Research involving 4-(Benzyloxy)but-2-enoic acid derivatives also includes the synthesis and analysis of lanthanide-based coordination polymers. These studies explore the synthesis, crystal structures, and photophysical properties of these polymers, which are used as supports for various lanthanide ions (Sivakumar et al., 2011).

Direcciones Futuras

Mecanismo De Acción

Target of Action

It’s known that this compound is used in organic synthesis , suggesting that it may interact with various molecular targets depending on the specific reactions it’s involved in.

Mode of Action

It’s known to be involved in the protodeboronation of alkyl boronic esters, a process that utilizes a radical approach . This suggests that the compound may interact with its targets through radical mechanisms, leading to changes in the targets’ chemical structure and function.

Biochemical Pathways

This process is part of a larger sequence of reactions known as the hydromethylation sequence, which has been applied to various compounds . The downstream effects of these reactions would depend on the specific context in which the compound is used.

Result of Action

The molecular and cellular effects of 4-(Benzyloxy)but-2-enoic acid’s action would depend on the specific reactions it’s involved in. For instance, in the protodeboronation of alkyl boronic esters, it contributes to the formation of new compounds through a radical mechanism .

Action Environment

The action, efficacy, and stability of 4-(Benzyloxy)but-2-enoic acid can be influenced by various environmental factors. For instance, the compound’s stability may be affected by storage temperature . .

Propiedades

IUPAC Name |

(E)-4-phenylmethoxybut-2-enoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c12-11(13)7-4-8-14-9-10-5-2-1-3-6-10/h1-7H,8-9H2,(H,12,13)/b7-4+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHYGHDAKKDAOBO-QPJJXVBHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC=CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC/C=C/C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Benzyloxy)but-2-enoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Methyl-2-(2-phenylacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2917893.png)

![5-(3-chlorobenzyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2917895.png)

![3,3-Dimethyl-1-[4-(trifluoromethyl)thiophene-2-carbonyl]piperidine-2-carbonitrile](/img/structure/B2917896.png)

![N-(3-chloro-4-methylphenyl)-2-(4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2917898.png)

![1-[(5-Chlorothiophen-2-yl)sulfonyl]-3-(2-methylpropanesulfonyl)piperidine](/img/structure/B2917901.png)